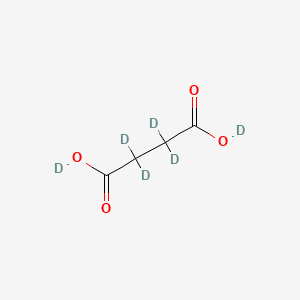
Succinic acid-d6
Übersicht
Beschreibung
Succinic acid-d6 is a labelled form of Succinic acid . It is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .
Synthesis Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .
Molecular Structure Analysis
Succinic acid is a dicarboxylic acid of molecular formula C4H6O4 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism .
Chemical Reactions Analysis
Succinic acid is a C4-dicarboxylic acid produced as a key intermediate of the tricarboxylic acid (TCA) cycle . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . It can also be chemically converted into a variety of important industrial chemicals such as 1,4-butanediol, butadiene, and tetrahydrofuran .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 124.12 g/mol . It is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) .
Wissenschaftliche Forschungsanwendungen
1. Plant Stress Research
Succinic acid-d6 (D6-GABA), a deuterium-labeled version of succinic acid, has been utilized in plant research. Hijaz and Killiny (2020) used D6-GABA to study the uptake, translocation, and metabolism of gamma-aminobutyric acid (GABA) in plants, particularly in Mexican lime (Citrus aurantifolia) seedlings. This research demonstrated that D6-GABA is an effective tool for tracing and understanding the metabolic pathways of GABA in plants, especially its conversion to succinic acid under stress conditions (Hijaz & Killiny, 2020).
2. Biochemical Production
In biochemical engineering, this compound is of interest for its role in the production of succinic acid, a precursor for various industrial products. Olajuyin et al. (2018) discussed the synthesis of succinic acid using elephant grass stalk as a carbon source, demonstrating the potential of using renewable biomass for biochemical production. Such research highlights the importance of succinic acid in various industrial applications, including pharmaceuticals and biochemicals (Olajuyin et al., 2018).
3. Metabolic Engineering
Studies on succinic acid also extend to metabolic engineering for enhanced production. Ahn, Jang, and Lee (2016) reviewed strategies for the bio-based production of succinic acid using various microorganisms. This encompasses the development of engineered strains for improved performance in producing succinic acid (Ahn, Jang, & Lee, 2016).
4. Industrial and Environmental Applications
Jiang et al. (2017) provided an overview of succinic acid production technologies, emphasizing its use as a precursor for many industrially significant chemicals. The review discusses the selection of robust producing strains, metabolic engineering, and process optimization for succinic acid production, highlighting its broad industrial and environmental applications (Jiang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Succinic acid is considered as a key platform chemical due to its wide range of applications in various sectors . It has been identified as one of the top 12 most promising value-added bio-based chemicals by the US Department of Energy . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons per year, while the market size of succinic acid-based polymers is expected to be 25 million tons per year .
Biochemische Analyse
Biochemical Properties
Succinic acid-d6 plays a crucial role in various biochemical reactions. It is an intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is essential for cellular respiration and energy production. In the TCA cycle, this compound is converted to fumarate by the enzyme succinate dehydrogenase. This enzyme is part of the mitochondrial electron transport chain, where it participates in the production of adenosine triphosphate (ATP) through oxidative phosphorylation .
This compound interacts with several enzymes and proteins, including fumarase, which catalyzes the hydration of fumarate to malate, and malate dehydrogenase, which converts malate to oxaloacetate. These interactions are vital for maintaining the flow of metabolites through the TCA cycle and ensuring efficient energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule that reflects the cellular metabolic state. For instance, this compound can exit the mitochondrial matrix and function in the cytoplasm and extracellular space, where it modulates gene expression patterns and the epigenetic landscape .
In cancer cells, this compound has been shown to affect the metabolism of glucose and glutamine, leading to the secretion of lactate, pyruvate, and other TCA cycle metabolites . This indicates that this compound plays a role in the metabolic reprogramming of cancer cells, which is essential for their growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It serves as an electron donor in the production of fumarate and flavin adenine dinucleotide (FADH2) in the TCA cycle . Additionally, this compound has been shown to stimulate neural system recovery and bolster the immune system .
This compound also influences enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit succinate dehydrogenase, leading to the accumulation of succinate and subsequent activation of hypoxia-inducible factors (HIFs), which play a role in cellular responses to low oxygen levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function can vary. For instance, in Saccharomyces cerevisiae strains, the response to this compound depends on the concentration and duration of exposure . High concentrations of this compound can lead to significant changes in gene expression and metabolic pathways, while lower concentrations may have minimal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In Bama miniature pigs, dietary supplementation with 1% this compound significantly increased growth performance, meat quality, and lipid synthesis without affecting feed intake . High doses of this compound can lead to adverse effects, such as toxicity and metabolic imbalances. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the glyoxylate cycle. In the TCA cycle, this compound is converted to fumarate by succinate dehydrogenase, and then to malate by fumarase . In the glyoxylate cycle, this compound is converted to malate and glyoxylate, which are essential for the synthesis of carbohydrates from fatty acids . These pathways highlight the importance of this compound in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across the mitochondrial membrane by specific transporters, such as the dicarboxylate carrier . Once in the cytoplasm, this compound can interact with other biomolecules and participate in metabolic reactions. Its distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytoplasm, and extracellular space. In the mitochondria, it participates in the TCA cycle and oxidative phosphorylation . In the cytoplasm, this compound can modulate gene expression and cellular signaling pathways . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
dideuterio 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-DTDGFSOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583921 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21668-90-6 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?
A1: The study used this compound, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

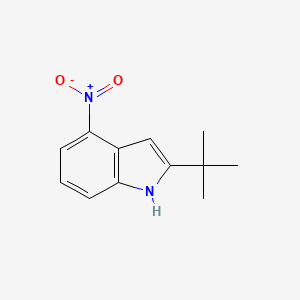
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
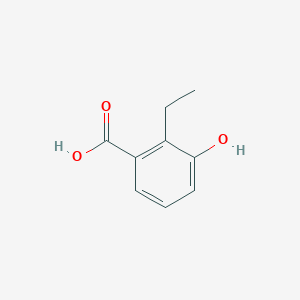

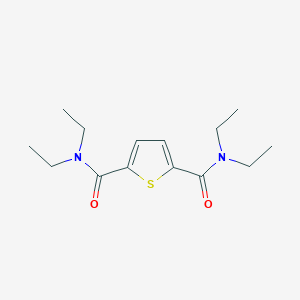

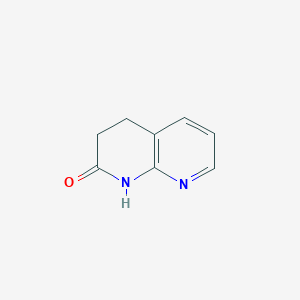
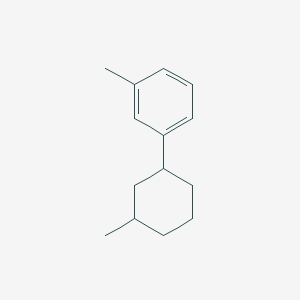
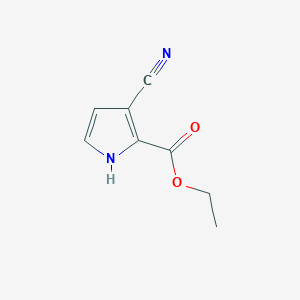


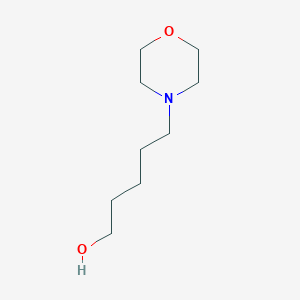
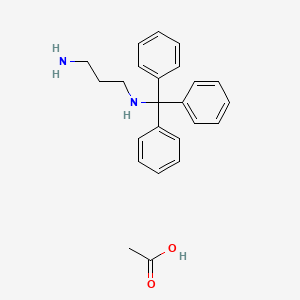
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)